molecular formula C19H15N5O B14001969 N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid CAS No. 2770-74-3

N-(9-Benzyl-9H-purin-6-yl)benzenecarboximidic acid

Cat. No.: B14001969
CAS No.: 2770-74-3
M. Wt: 329.4 g/mol
InChI Key: DIVBNLJUYMFQHZ-UHFFFAOYSA-N
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Description

BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]-: is a chemical compound with a complex structure that includes a benzamide group and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- typically involves the reaction of benzamide with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme activity or protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the context of its use.

Comparison with Similar Compounds

    Benzamide: A simpler compound with a benzamide group, used in various chemical and pharmaceutical applications.

    Purine Derivatives: Compounds containing a purine moiety, which are important in biochemistry and medicine.

Uniqueness: BENZAMIDE,N-[9-(PHENYLMETHYL)-9H-PURIN-6-YL]- is unique due to its combination of a benzamide group and a purine derivative. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

2770-74-3

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(9-benzylpurin-6-yl)benzamide

InChI

InChI=1S/C19H15N5O/c25-19(15-9-5-2-6-10-15)23-17-16-18(21-12-20-17)24(13-22-16)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,20,21,23,25)

InChI Key

DIVBNLJUYMFQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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